Aflatoxin B1-13C17

Description

Contextual Significance of Aflatoxin B1 and the Imperative for Precise Quantification

Aflatoxin B1 (AFB1) is a secondary metabolite produced by certain species of Aspergillus fungi, such as Aspergillus flavus and Aspergillus parasiticus. numberanalytics.com These molds thrive in warm and humid conditions and can contaminate a wide array of agricultural commodities before and after harvest. sfa.gov.sgeuropa.eu Foods frequently affected include cereals like maize and rice, oilseeds, spices, and nuts. sfa.gov.sg The chemical stability of aflatoxins means they are not easily eliminated during food processing, even at high temperatures. sfa.gov.sg

The potent toxicity of Aflatoxin B1 poses a significant global food safety challenge. numberanalytics.comakjournals.com It is classified as a Group 1 carcinogen by the World Health Organization's International Agency for Research on Cancer (IARC), signifying that there is sufficient evidence of its carcinogenicity in humans. numberanalytics.comsfa.gov.sg This potent genotoxic and carcinogenic nature necessitates strict control over its presence in food and animal feed. sfa.gov.sgeurofins.in Consequently, regulatory bodies in many countries have established maximum permissible levels for aflatoxins in various products to protect public health. eurofins.inpigprogress.net The imperative to enforce these regulations and ensure food safety drives the demand for highly accurate and reliable analytical methods for the precise quantification of Aflatoxin B1. numberanalytics.com

Evolution of Analytical Approaches for Mycotoxin Assessment and the Emergence of Stable Isotope Standards

The methods for detecting and quantifying mycotoxins have evolved significantly over time, driven by the need for greater sensitivity, accuracy, and efficiency. pigprogress.net Early methods included thin-layer chromatography (TLC), which, while economical, was eventually surpassed by more sensitive and reproducible techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC). nih.gov

Modern analytical laboratories widely employ HPLC coupled with tandem mass spectrometry (LC-MS/MS) for mycotoxin analysis. nih.govlibios.fr This powerful technique offers high selectivity and sensitivity. However, a significant challenge in quantitative analysis, especially in complex food matrices, is the "matrix effect," where other components in the sample can interfere with the ionization of the target analyte, leading to inaccurate results. libios.frhpst.cz

To address this challenge, the stable isotope dilution assay (SIDA) has emerged as a gold standard in mycotoxin analysis. hpst.czrestek.com SIDA involves adding a known quantity of a stable, isotopically labeled version of the analyte to the sample at the beginning of the analytical process. libios.fr This labeled compound, or internal standard, has the same physicochemical properties as the native analyte and behaves identically during sample extraction, cleanup, and ionization. libios.frsigmaaldrich.com By measuring the ratio of the native analyte to the labeled internal standard, analysts can accurately compensate for any sample losses during preparation and for matrix-induced signal suppression or enhancement. libios.fr The use of uniformly ¹³C-labeled standards is preferred as these are stable and less likely to undergo exchange with the surrounding environment. hpst.cz

Aflatoxin B1-13C17: A Core Research Tool for Advanced Aflatoxin B1 Analytics

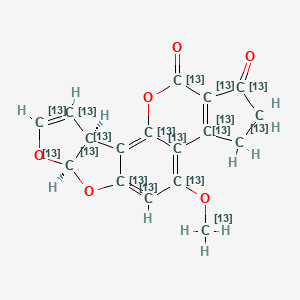

Aflatoxin B1-¹³C17 is the uniformly carbon-13 (¹³C) labeled analogue of Aflatoxin B1. sigmaaldrich.com In this molecule, all 17 carbon atoms of the Aflatoxin B1 structure have been replaced with the heavy isotope ¹³C. sigmaaldrich.com This results in a molecule that is chemically identical to native Aflatoxin B1 but has a distinct, higher molecular weight, allowing it to be differentiated by a mass spectrometer. libios.fr

Its role as an internal standard is crucial for the accurate quantification of Aflatoxin B1 using LC-MS/MS. caymanchem.combiomol.com By mimicking the behavior of the target molecule, Aflatoxin B1-¹³C17 corrects for variations in extraction efficiency and matrix effects, which are common issues in the analysis of complex samples such as food and feed. libios.frrestek.com Research has demonstrated its successful application as an internal standard for determining Aflatoxin B1 in diverse matrices, including animal feed, milk and milk-based infant formula, Pu-erh tea, and various edible oils. sigmaaldrich.comsigmaaldrich.comoup.com The use of a matching isotopically labeled internal standard like Aflatoxin B1-¹³C17 for its corresponding analyte is strongly recommended for achieving the highest accuracy in mycotoxin SIDA methods. restek.com

The availability and application of Aflatoxin B1-¹³C17 represent a significant advancement in analytical chemistry, enabling laboratories to achieve reliable and precise quantification of Aflatoxin B1, thereby supporting global food safety regulations and research. sigmaaldrich.comnih.gov

Data Tables

Table 1: Physicochemical Properties of Aflatoxin B1-¹³C17

| Property | Value | Source(s) |

| Chemical Name | (6aR,9aS)-4-(methoxy-¹³C)-2,3,6a,9a-tetrahydrocyclopenta[c]furo[3',2':4,5]furo[2,3-h]chromene-1,11-dione-1,2,3,3a,3b,4,5,5a,6a,8,9,9a,9b,9c,11,11a-¹³C₁₆ | caymanchem.combiomol.com |

| CAS Number | 1217449-45-0 | sigmaaldrich.comcaymanchem.comsigmaaldrich.com |

| Molecular Formula | [¹³C]₁₇H₁₂O₆ | sigmaaldrich.comcaymanchem.combiomol.com |

| Molecular Weight | 329.15 | sigmaaldrich.comsigmaaldrich.com |

| Synonyms | Fully ¹³C-labelled Aflatoxin B1, AFB1-¹³C17 | caymanchem.combiomol.comsigmaaldrich.com |

| Purity | ≥97.0% | sigmaaldrich.comsigmaaldrich.com |

| Mass Shift (vs. native) | M+17 | sigmaaldrich.com |

| Primary Application | Internal standard for Aflatoxin B1 quantification by GC- or LC-MS/MS | caymanchem.combiomol.comsigmaaldrich.com |

Table 2: Research Findings on the Application of ¹³C-Labeled Internal Standards in Mycotoxin Analysis

| Study Focus | Key Finding | Conclusion | Source(s) |

| Multi-mycotoxin analysis in maize | The use of uniformly [¹³C]-labeled internal standards for 11 mycotoxins, including aflatoxins, effectively compensated for all matrix effects in electrospray ionization. | The developed SIDA method is capable of accurately determining regulated mycotoxins in maize and likely other cereal-based foods. | hpst.cz |

| Multi-mycotoxin analysis in edible oils | A stable isotope dilution LC-MS/MS method using ¹³C-labeled internal standards for 12 mycotoxins showed recoveries for aflatoxins between 80-120% with RSDs <20%. | The method provides sufficient selectivity, sensitivity, and accuracy for screening edible oils for regulated mycotoxins without needing matrix-matched calibration standards. | oup.com |

| Comparison of calibration approaches | Quantification of mycotoxins using their corresponding isotopically labeled internal standards showed excellent agreement with reference values. Using a non-matching labeled standard for zearalenone (B1683625) resulted in poor agreement. | It is strongly recommended that only matching isotopically labeled internal standards be used for quantification in mycotoxin SIDA methods to avoid significant errors. | restek.com |

| Remote mycotoxin analysis | A protocol using dried extract spots (myco-DES) and stable isotope dilution LC-MS/MS analysis successfully quantified aflatoxins after storage for up to 4 weeks under tropical conditions. | The method enables reliable mycotoxin analysis in remote areas by separating sample extraction from the complex quantification step. | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

(3S,7R)-11-(113C)methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O6/c1-20-10-6-11-14(8-4-5-21-17(8)22-11)15-13(10)7-2-3-9(18)12(7)16(19)23-15/h4-6,8,17H,2-3H2,1H3/t8-,17+/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1,17+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQIQSTLJSLGHID-DENWKYDXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4C5C=COC5OC4=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3]O[13C]1=[13C]2[13C]3=[13C]([13C](=O)[13CH2][13CH2]3)[13C](=O)O[13C]2=[13C]4[13C@@H]5[13CH]=[13CH]O[13C@@H]5O[13C]4=[13CH]1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70746807 | |

| Record name | (6aR,9aS)-4-[(~13~C)Methyloxy](~13~C_16_)-2,3,6a,9a-tetrahydrocyclopenta[c]furo[3',2':4,5]furo[2,3-h][1]benzopyran-1,11-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70746807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217449-45-0 | |

| Record name | (6aR,9aS)-4-[(~13~C)Methyloxy](~13~C_16_)-2,3,6a,9a-tetrahydrocyclopenta[c]furo[3',2':4,5]furo[2,3-h][1]benzopyran-1,11-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70746807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S,7R)-11-(113C)methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Isotopic Integrity of Aflatoxin B1 13c17

Methodologies for Uniform 13C-Labeling of Aflatoxin B1

The production of uniformly 13C-labeled Aflatoxin B1 is a specialized process that primarily relies on biosynthetic methods.

Biosynthetic Pathways Employing 13C-Enriched Precursors

The established and most effective method for producing uniformly labeled Aflatoxin B1-13C17 involves harnessing the natural biosynthetic machinery of aflatoxin-producing fungi. asm.org Strains of Aspergillus parasiticus are typically selected for this purpose due to their consistent production of Aflatoxin B1. mdpi.comnih.govnih.gov

The core of this methodology is the introduction of a 13C-enriched carbon source into the fungal culture medium. rsc.org Acetate (B1210297), in the form of [1,2-13C]-acetate or [2-13C]-acetate, serves as a key precursor in the polyketide pathway that leads to the formation of the aflatoxin molecule. rsc.org By providing a medium where the primary carbon source is uniformly labeled with 13C, the fungus incorporates these heavy isotopes into the entire carbon skeleton of the Aflatoxin B1 molecule during its growth and secondary metabolism. asm.org

The process involves several key stages:

Culture Initiation and Growth: High-yield strains of Aspergillus parasiticus are grown in a controlled fermentation environment. mdpi.comnih.gov The initial growth phase is typically conducted on a standard medium to establish a healthy mycelial biomass.

Introduction of Labeled Precursors: The fungal culture is then transferred to a medium containing the 13C-enriched precursor. The concentration and continuous addition of the labeled acetate are carefully controlled to maximize incorporation efficiency without inhibiting fungal growth. asm.org

Extraction and Purification: After a specific incubation period, during which the labeled aflatoxin is produced, the fungal biomass and culture medium are harvested. The this compound is then extracted using organic solvents. Subsequent purification is a critical step to separate the desired compound from other metabolites and unlabeled or partially labeled molecules. This is often achieved through a combination of techniques, including column chromatography and high-performance liquid chromatography (HPLC). nih.gov

This biosynthetic approach is highly effective for producing uniformly labeled aflatoxins with high isotopic enrichment. libios.fr

Chemical Synthetic Routes for Generating Labeled Analogs and Derivatives

While total chemical synthesis routes for aflatoxin B1 have been developed since the 1960s, these are complex, multi-step processes. nih.gov Information on the complete chemical synthesis of a uniformly labeled this compound is not prominent in scientific literature. This is likely due to the significant challenges in synthesizing such a complex molecule with uniform isotopic labeling at all 17 carbon positions, especially when compared to the high efficiency of biosynthetic methods.

However, chemical synthesis is employed for creating specifically labeled aflatoxin derivatives, such as those labeled at particular positions or with other isotopes like 15N. For instance, the synthesis of Aflatoxin B1-lysine adducts with 13C and 15N labels has been reported, which are crucial for biomarker studies. nih.gov Similarly, the synthesis of aflatoxin-DNA adducts with isotopic labels for research into the mechanisms of carcinogenesis has been described. vulcanchem.comacs.org These syntheses typically involve reacting native Aflatoxin B1 or a precursor with an isotopically labeled reagent.

Analytical Characterization of this compound Isotopic Purity and Quality

The utility of this compound as an internal standard is entirely dependent on its well-characterized purity, isotopic enrichment, and stability. Therefore, rigorous analytical characterization is a critical component of its production.

Assessment of Isotopic Enrichment and Chemical Stability

The isotopic enrichment of this compound is a key quality parameter, indicating the percentage of molecules that are fully labeled with 13C at all 17 carbon positions. This is typically determined using high-resolution mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. bipm.orgfrontiersin.orgresearchgate.net

Mass Spectrometry: MS analysis can differentiate between the unlabeled Aflatoxin B1 (molecular weight ~312.07 g/mol ) and the fully labeled this compound (molecular weight ~329.15 g/mol ). sigmaaldrich.com The relative intensities of these and any partially labeled species in the mass spectrum allow for the calculation of the isotopic purity, often expressed as atom percent 13C. acs.org

NMR Spectroscopy: 13C-NMR spectroscopy provides detailed structural information and can confirm the position and extent of labeling throughout the molecule. bipm.orgfrontiersin.org

The chemical stability of the labeled standard is also crucial for its reliability. Stability studies are conducted under various storage conditions (e.g., different temperatures and time durations) to establish the recommended storage conditions and shelf-life. mdpi.comnih.gov These studies typically involve periodic analysis by methods like HPLC to monitor for any degradation of the compound. For instance, long-term stability has been demonstrated for mycotoxin reference materials stored at -20 °C. nih.gov

Conformance to Certified Reference Material Standards and Quality Control Protocols

This compound is often sold as a Certified Reference Material (CRM). The production and certification of these materials must adhere to stringent international standards to ensure their quality and traceability.

ISO 17034: This is the primary international standard for the competence of reference material producers. restek.com It outlines the requirements for all aspects of CRM production, including characterization, stability monitoring, homogeneity assessment, and the assignment of a certified value with its associated uncertainty. restek.commdpi.com

ISO/IEC 17025: This standard is relevant for the testing and calibration laboratories that perform the analytical measurements for the characterization and certification of the CRM. mdpi.com

The certification process involves a comprehensive characterization of the material. The chemical purity is typically determined by HPLC with UV or diode array detection (DAD), while the concentration in solution is verified gravimetrically and often confirmed by an independent analytical method. mdpi.com The isotopic enrichment is a critical component of the certificate of analysis.

The certificate of analysis for a CRM provides users with essential information, including the certified concentration, its uncertainty, the isotopic purity, and traceability to the International System of Units (SI). mdpi.com

Data Tables

Table 1: Example Properties of this compound Certified Reference Material

This table presents typical data found on a certificate of analysis for a commercially available this compound standard solution.

| Property | Value | Source |

| Compound | U-[13C17]-Aflatoxin B1 | mdpi.com |

| Chemical Formula | [13C]17H12O6 | nih.gov |

| Molecular Weight | 329.15 g/mol | core.ac.uk |

| Isotopic Purity | 99.3 atom % 13C | mdpi.com |

| Certified Concentration | 0.503 µg/mL | mdpi.com |

| Expanded Uncertainty | ± 0.008 µg/mL | mdpi.com |

| Solvent | Acetonitrile | core.ac.ukmdpi.com |

Table 2: Analytical Techniques for Characterization

This table summarizes the analytical methods used to ensure the quality of this compound.

| Analytical Technique | Purpose | Reference(s) |

| High-Performance Liquid Chromatography (HPLC) with UV/DAD | Determination of chemical purity and concentration; Stability testing. | mdpi.com |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Confirmation of identity; Quantification in complex matrices; Isotopic purity assessment. | fda.govacs.org |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C) | Structural elucidation; Confirmation of isotopic labeling positions. | bipm.orgfrontiersin.org |

Advanced Analytical Methodologies Employing Aflatoxin B1 13c17

Principles of Stable Isotope Dilution Mass Spectrometry (SID-MS) for Aflatoxin B1 Quantification

Stable Isotope Dilution Mass Spectrometry (SID-MS) is a powerful analytical technique for quantitative analysis, and the use of Aflatoxin B1-¹³C₁₇ as an internal standard is central to its application for AFB1 determination. libios.fr The fundamental principle of SID-MS involves adding a known quantity of the isotopically labeled analogue of the analyte (in this case, Aflatoxin B1-¹³C₁₇) to the sample at the beginning of the analytical procedure. libios.frusda.gov Because the labeled standard has nearly identical physicochemical properties to the native analyte, it behaves similarly during sample extraction, cleanup, and chromatographic separation. nih.govmdpi.com This co-behavior allows for the correction of analytical variabilities, leading to highly accurate and precise quantification.

Mitigation of Matrix Effects and Analytical Bias in Complex Samples

Complex sample matrices, such as those found in food and feed, are a significant challenge in analytical chemistry, often causing matrix effects like ion suppression or enhancement in the mass spectrometer's ion source. nih.govnih.gov These effects can lead to underestimation or overestimation of the analyte concentration. Aflatoxin B1-¹³C₁₇ effectively mitigates these matrix-induced biases. caymanchem.com Since the labeled internal standard co-elutes with the native Aflatoxin B1 and experiences the same signal suppression or enhancement, the ratio of their signals remains constant. nih.govcdc.gov By measuring this ratio, the concentration of the native analyte can be accurately calculated, effectively canceling out the influence of the matrix. usda.govnih.gov This approach allows for the use of solvent-based calibration curves instead of requiring matrix-matched standards, which can be laborious to prepare and may not account for sample-to-sample variability. cdc.govnih.gov

Compensation for Analyte Recovery Losses During Sample Preparation and Extraction

The multi-step processes of sample preparation, including extraction and purification, can lead to inevitable losses of the target analyte. nih.govmdpi.com Quantifying these losses is often difficult and can be a major source of error in analytical measurements. When Aflatoxin B1-¹³C₁₇ is added to the sample prior to extraction, it undergoes the same procedural losses as the native Aflatoxin B1. nih.govcaymanchem.com Therefore, any loss of the analyte during sample workup is mirrored by a proportional loss of the internal standard. caymanchem.com The final measurement relies on the ratio of the native analyte to the labeled standard, which remains unaffected by these losses, thus providing a highly accurate quantification of the initial amount of Aflatoxin B1 in the sample. mdpi.comusda.gov

Isotopic Differentiation and Specificity in Mass Spectrometric Detection

Mass spectrometry is capable of distinguishing between the native Aflatoxin B1 and the isotopically labeled Aflatoxin B1-¹³C₁₇ based on their mass-to-charge (m/z) ratio. nih.govcaymanchem.com The molecular weight of Aflatoxin B1-¹³C₁₇ is 17 mass units higher than that of the native Aflatoxin B1 due to the replacement of 17 ¹²C atoms with ¹³C atoms. libios.fr This mass difference allows the mass spectrometer to detect and quantify both compounds simultaneously and specifically, even when they co-elute chromatographically. caymanchem.com This isotopic differentiation is the key to the specificity of the SID-MS method, ensuring that the measurement is precise and free from interference. libios.fr

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique for mycotoxin analysis due to its high sensitivity and selectivity. libios.frusda.gov The use of Aflatoxin B1-¹³C₁₇ as an internal standard in LC-MS/MS methods has become a state-of-the-art approach for the reliable quantification of Aflatoxin B1. mdpi.comnih.gov

Quantification of Aflatoxin B1 and Its Major Metabolites (e.g., Aflatoxin M1, Aflatoxicol)

The primary application of Aflatoxin B1-¹³C₁₇ is the precise quantification of Aflatoxin B1. In LC-MS/MS methods, specific precursor-to-product ion transitions, known as Multiple Reaction Monitoring (MRM), are monitored for both the native AFB1 and the labeled internal standard. nih.govlibios.fr This highly selective detection method, combined with the corrective properties of the internal standard, yields exceptionally accurate and reproducible results. libios.fr

The analysis of Aflatoxin B1 metabolites, such as Aflatoxin M1 (AFM1) and Aflatoxicol (AFL), is also crucial, particularly in biological samples like milk and animal tissues. usda.govcdc.gov Aflatoxin M1 is a hydroxylated metabolite of AFB1, while Aflatoxicol is a reduced form. usda.govresearchgate.net For the most accurate quantification, the ideal internal standard is the isotopically labeled version of the specific metabolite, for instance, ¹³C-Aflatoxin M1 for AFM1 analysis. mdpi.commdpi.comnih.gov However, in multi-analyte methods, a single labeled standard like Aflatoxin B1-¹³C₁₇ has been used for the quantification of other aflatoxins (B2, G1, and G2) when their respective labeled standards are not available, though this can introduce inaccuracies. researchgate.net While Aflatoxin B1-¹³C₁₇ is not the standard for direct quantification of AFM1 and Aflatoxicol, its use in broader metabolic studies helps to understand the biotransformation of Aflatoxin B1. researchgate.net For instance, research on the metabolism of AFB1 to Aflatoxicol has been conducted to understand species-specific toxicity.

Determination of Aflatoxin B1 in Diverse Food and Feed Matrices

The robustness of the SID-MS method using Aflatoxin B1-¹³C₁₇ has enabled its application across a wide array of complex food and feed matrices. The method has been successfully validated for the determination of Aflatoxin B1 in numerous commodities, ensuring compliance with stringent regulatory limits worldwide.

Examples of matrices where Aflatoxin B1-¹³C₁₇ has been employed include:

Cereals and Grains: Maize, corn, wheat flour, and rice. nih.gov

Nuts and Oilseeds: Peanut butter and almonds.

Spices: Red chili and black pepper.

Beverages and Teas: Pu-erh tea samples. researchgate.netmdpi.com

Animal Feed: Various formulations of animal and fish feed. researchgate.netmdpi.com

Dairy and Infant Products: Milk, milk powder, and milk-based infant formula. researchgate.netmdpi.com

Other Food Products: Food-grade gums and smokeless tobacco products. nih.govlibios.frlibios.fr

The consistent performance of this analytical approach across such varied and complex sample types underscores its reliability and importance in global food safety monitoring programs.

Data Tables

Table 1: LC-MS/MS Parameters for Aflatoxin B1 and Aflatoxin B1-¹³C₁₇

| Compound | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) |

| Aflatoxin B1 | 313.3 | 241.2 | 285.1 |

| Aflatoxin B1-¹³C₁₇ | 330.3 | 301.1 | 255.3 |

| Data compiled from multiple sources. nih.govcdc.govlibios.fr |

Table 2: Performance of Aflatoxin B1 Quantification Using Aflatoxin B1-¹³C₁₇ in Various Matrices

| Matrix | Spiking Level (µg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Limit of Quantification (LOQ) (µg/kg) |

| Milk | 2 | 108 | 13 | 0.01 |

| Milk-based Infant Formula | 10 | 100 | 8 | 0.01 |

| Smokeless Tobacco | 0.2 | 105-111 | 5.5-9.4 | 0.007 |

| Maize | 0.5 | 95-105 | <15 | 0.05 |

| Animal Feed | 5 | 94.7 | 13.5 | Not Reported |

| This table presents a summary of findings from various studies and is for illustrative purposes. Actual performance may vary based on the specific method and laboratory conditions. mdpi.comcdc.govnih.govlibios.fr |

Integration into Multi-Mycotoxin Profiling Strategies Utilizing Labeled Internal Standards

The demand for comprehensive food and feed safety monitoring has driven the development of multi-mycotoxin analytical methods, capable of simultaneously detecting dozens of different toxins in a single run. Aflatoxin B₁-¹³C₁₇ is an integral component of these advanced profiling strategies, which typically employ liquid chromatography-tandem mass spectrometry (LC-MS/MS). fda.govmdpi.commdpi.com In such methods, a master mix of ¹³C-labeled internal standards, including Aflatoxin B₁-¹³C₁₇, is added to the sample at the beginning of the preparation process. fda.govmdpi.com

This approach allows each native mycotoxin to be quantified against its corresponding labeled standard. For instance, in a method designed to detect 17 different mycotoxins in animal feed, ¹³C₁₇-Aflatoxin B₁ was used specifically for the quantification of Aflatoxin B₁, while other labeled standards like ¹³C₁₅-Deoxynivalenol and ¹³C₁₈-Zearalenone were used for their respective native toxins. mdpi.com This strategy is essential for obtaining reliable quantitative data across a broad spectrum of mycotoxins, which may have different recovery rates and be subject to varying degrees of matrix effects. researchgate.netmdpi.com The use of Aflatoxin B₁-¹³C₁₇ in these panels ensures that the analysis of Aflatoxin B₁, a compound often subject to the strictest regulatory limits, is of the highest possible quality. fda.govmdpi.com

Table 1: Examples of Multi-Mycotoxin Panels Incorporating Aflatoxin B₁-¹³C₁₇ This interactive table summarizes various mycotoxin panels where Aflatoxin B₁-¹³C₁₇ is used as an internal standard for the analysis of Aflatoxin B₁.

| Mycotoxin Panel | Target Analytes Include | Internal Standard for Aflatoxin B₁ | Analytical Technique | Reference |

|---|---|---|---|---|

| Feed Analysis | Aflatoxins (B₁, B₂, G₁, G₂), Fumonisins, Zearalenone (B1683625), Deoxynivalenol | ¹³C₁₇-Aflatoxin B₁ | UHPLC-MS/MS | mdpi.com |

| Food Analysis | Aflatoxins (B₁, B₂, G₁, G₂), Ochratoxin A, Fumonisins (B₁, B₂, B₃), Deoxynivalenol, T-2/HT-2 toxins, Zearalenone | ¹³C₁₇-Aflatoxin B₁ | LC-MS/MS | fda.govchromatographyonline.com |

| Biological Matrices | Aflatoxin B₁, Aflatoxin M₁, Ochratoxin A, Fumonisin B₁, Deoxynivalenol, Zearalenone, T-2 Toxin | ¹³C₁₇-Aflatoxin B₁ | LC-MS/MS | mdpi.com |

| Medical Marijuana | Aflatoxins (B₁, B₂, G₁, G₂), Ochratoxin A | ¹³C₁₇-Aflatoxin B₁ | LC-MS/MS | wadsworth.org |

Method Validation and Quality Control in Aflatoxin B1-¹³C₁₇-Assisted Analyses

The use of Aflatoxin B₁-¹³C₁₇ is central to rigorous method validation and routine quality control, ensuring that analytical results are reliable and meet stringent regulatory guidelines.

In isotope dilution mass spectrometry, quantification is achieved by measuring the peak area ratio of the native analyte to its labeled internal standard. fda.gov Calibration curves are generated by analyzing a series of standard solutions containing a fixed concentration of Aflatoxin B₁-¹³C₁₇ and varying concentrations of native Aflatoxin B₁. nih.govmdpi.com A plot of the analyte/internal standard peak area ratio versus the analyte concentration should yield a linear relationship.

Research studies consistently demonstrate excellent linearity for this approach across various matrices. For example, a six-point calibration curve for Aflatoxin B₁ in the range of 0.1 to 200 ng/mL, using 5 ng/mL of ¹³C₁₇-AFB₁, showed a determination coefficient (R²) greater than 0.99. nih.govmdpi.com Similarly, an eight-point curve for corn-based animal feed achieved an R² of 0.9993. thermofisher.com The high R² values confirm the strong linear relationship and the suitability of the method for accurate quantification over a defined concentration range.

Table 2: Research Findings on Calibration and Linearity Using Aflatoxin B₁-¹³C₁₇ This interactive table presents data from various studies on the generation of calibration curves and the assessment of linearity for Aflatoxin B₁ analysis.

| Concentration Range (Analyte) | Internal Standard Concentration | Matrix | Weighting Factor | Linearity (R²) | Reference |

|---|---|---|---|---|---|

| 0.1 - 200 ng/mL | 5 ng/mL | Acetonitrile/Water | 1/x | > 0.99 | nih.govmdpi.com |

| 0.10 - 4 ng/mL | Not specified | Solvent | Not specified | 1.0000 | coresta.org |

| 0.10 - 10.00 µg/L | Not specified | Solvent | Not specified | > 0.99 | researchgate.net |

A comprehensive validation of any analytical method must include an evaluation of its accuracy, precision, and sensitivity.

Accuracy is typically assessed through recovery studies, where a known amount of the analyte is spiked into a blank matrix and analyzed. The percentage of the spiked amount that is measured (% recovery) indicates the accuracy.

Precision refers to the closeness of repeated measurements and is usually expressed as the relative standard deviation (%RSD).

Limits of Detection (LOD) and Quantification (LOQ) define the sensitivity of the method. The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable accuracy and precision. wadsworth.orgresearchgate.net

Methods employing Aflatoxin B₁-¹³C₁₇ consistently demonstrate high accuracy and precision that comply with international standards, such as those outlined by SANTE, which often require recoveries between 70-120% and an RSD of ≤20%. mdpi.com For instance, a method for analyzing smokeless tobacco reported spike recoveries of 105–111% and a method imprecision (RSD) ranging from 5.5% to 9.4%. cdc.gov The use of the labeled standard is key to achieving this level of performance by correcting for matrix interference and other sources of error. libios.fr The resulting low limits of detection and quantification enable the monitoring of Aflatoxin B₁ at levels far below regulatory action limits. cdc.govresearchgate.net

Table 3: Performance Characteristics of Aflatoxin B₁ Analysis Using Aflatoxin B₁-¹³C₁₇ This interactive table details the accuracy, precision, and detection/quantification limits from various validated methods.

| Matrix | Accuracy (Recovery %) | Precision (%RSD) | LOD | LOQ | Reference |

|---|---|---|---|---|---|

| Smokeless Tobacco | 105 - 111% | 5.5 - 9.4% | 0.007 ppb | Not Specified | cdc.gov |

| Lotus Seeds | > 66% | < 15% | 0.007 µg/kg | 0.02 µg/kg | researchgate.net |

| Poultry Feed | 70 - 120% | ≤ 20% | 0.25 ng/g | 0.5 ng/g | mdpi.com |

| Donkey Plasma | 93.3 - 101.4% | 3.5 - 7.9% | Not Specified | 0.1 ng/mL | nih.govmdpi.com |

| Chicken Livers | 80.4 - 96.3% | 1.53 - 8.98% | 0.03 µg/kg | 0.09 µg/kg | researchgate.net |

| Medical Marijuana (in MCT oil) | Not Specified | Not Specified | 0.050 ng/mL | 0.25 ng/mL | wadsworth.org |

Translational Research Applications: Aflatoxin B1 13c17 in Toxicokinetics and Biomarker Development

Elucidating Aflatoxin B₁ Biotransformation Pathways in Biological Systems

The toxicity of Aflatoxin B₁ is intrinsically linked to its metabolic activation and detoxification within the body, primarily in the liver. nih.govscirp.org Aflatoxin B₁-¹³C₁₇ is instrumental in accurately quantifying the array of metabolites produced, enabling researchers to map these critical biotransformation pathways. sigmaaldrich.comnih.gov

Mapping the Metabolic Fate of Aflatoxin B₁ and Its Epoxide Intermediates

Aflatoxin B₁ undergoes a complex, multi-pathway biotransformation process mediated largely by the Cytochrome P450 (CYP450) enzyme system in the liver. scirp.orgmdpi.com The most critical activation step is the epoxidation of the terminal furan (B31954) ring of AFB₁ to form the highly reactive Aflatoxin B₁-8,9-exo-epoxide (AFBO). nih.govscirp.org This electrophilic intermediate is considered the ultimate carcinogenic form of the mycotoxin. nih.govmdpi.com

AFBO can covalently bind to cellular macromolecules, including DNA and proteins. nih.govnih.gov Its reaction with the N7 position of guanine (B1146940) residues in DNA leads to the formation of adducts like AFB₁-N⁷-guanine, which can induce G-to-T transversion mutations, a known molecular signature in the p53 tumor suppressor gene associated with hepatocellular carcinoma. nih.govacs.org The use of stable isotope-labeled internal standards, such as ¹³C- and ¹⁵N-labeled analogues of these adducts, is essential for their unequivocal identification and precise quantification in biological samples via liquid chromatography-tandem mass spectrometry (LC-MS/MS). acs.orgnih.gov This allows for an accurate assessment of the genotoxic potential of AFB₁ exposure.

Quantification of Detoxification Products and Aldehyde Reductase-Derived Metabolites

Alongside the activation pathway, organisms possess several detoxification routes to neutralize AFB₁ and its reactive epoxide. These pathways convert AFB₁ into more polar, less toxic metabolites that can be more readily excreted. mdpi.com Key detoxification products include:

Aflatoxin M₁ (AFM₁): Formed through hydroxylation by CYP1A2 and CYP3A4, AFM₁ is a major metabolite found in the milk and urine of exposed individuals and animals. mdpi.comnih.gov While still toxic and carcinogenic, it is less potent than AFB₁. mdpi.com

Aflatoxin Q₁ (AFQ₁): A hydroxylation product resulting from CYP3A4 activity. nih.gov

Aflatoxin P₁ (AFP₁): Created via O-demethylation. nih.gov

Aflatoxicol (AFL): A reduction product formed by cytoplasmic reductase enzymes. nih.gov

Glutathione (B108866) (GSH) Conjugates: The reactive AFBO can be detoxified by conjugation with glutathione, a reaction catalyzed by glutathione-S-transferase (GST) enzymes. mdpi.com

Furthermore, enzymes from the aldo-keto reductase family can reduce AFB₁ to a less reactive metabolite, aflatoxin-dialcohol. bionte.com The precise quantification of these various metabolites is crucial for understanding an individual's or a species' susceptibility to AFB₁ toxicity. mdpi.com In vitro studies using primary hepatocytes from different species (e.g., human, rat, mouse) have demonstrated significant differences in metabolic profiles. nih.gov In these comparative studies, Aflatoxin B₁-¹³C₁₇ is used as an internal standard to reliably measure the concentrations of AFB₁ and each metabolite formed over time, ensuring the accuracy of the quantitative data. nih.gov

Table 1: Biotransformation of Aflatoxin B₁ in Primary Hepatocytes from Different Species Data derived from a study exposing hepatocytes to 1 µM AFB₁ for 24 hours. Concentrations are illustrative of metabolic capacity.

| Species | AFB₁ (remaining) | AFM₁ (formed) | AFQ₁ (formed) | AFL (formed) |

| Human | Low | Moderate | High | Low |

| Rat | Very Low | High | Low | Moderate |

| Mouse | High | Low | Low | Very Low |

Pharmacokinetic and Toxicokinetic Profiling of Aflatoxin B₁

Understanding the absorption, distribution, metabolism, and excretion (ADME) of AFB₁ is fundamental to assessing its systemic risk. Aflatoxin B₁-¹³C₁₇ is a key component in toxicokinetic studies, enabling the generation of precise concentration-time data required for pharmacokinetic modeling. mdpi.com

Studies on Absorption, Distribution, Metabolism, and Excretion (ADME) Dynamics

Following ingestion, Aflatoxin B₁ is rapidly absorbed from the gastrointestinal tract, primarily the small intestine. bionte.comunav.edu Due to its lipophilic nature, it is distributed to various tissues, with the highest concentration typically found in the liver, the primary site of its metabolism. bionte.com The liver metabolizes AFB₁ into the various products described previously. These metabolites, along with some unmetabolized AFB₁, are then conjugated (e.g., with glucuronic acid) and excreted from the body, primarily through bile into the feces and via the kidneys into the urine. bionte.com Studies in donkeys have shown that over a 120-hour period, only a small percentage of the administered AFB₁ dose is excreted as AFB₁ and AFM₁ in urine and feces, highlighting the extensive metabolism and tissue binding of the compound. researchgate.net

In Vivo and In Vitro Modeling of Aflatoxin B₁ Systemic Kinetics

In vivo studies in animal models are critical for determining key toxicokinetic parameters. In a study on male donkeys administered a single oral dose of AFB₁, the concentrations of AFB₁ and its metabolite AFM₁ were measured in plasma over time using an LC-MS/MS method that relied on Aflatoxin B₁-¹³C₁₇ as the internal standard for quantification. mdpi.comresearchgate.netnih.gov This allowed for the calculation of parameters such as the maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and elimination half-life (T₁/₂). nih.gov Such data demonstrates the rapid absorption and metabolism of AFB₁ in this species. researchgate.net For instance, AFB₁ reached its peak plasma concentration at approximately 1.38 hours, while the metabolite AFM₁ peaked later at 2.25 hours. nih.gov

Table 2: Toxicokinetic Parameters of Aflatoxin B₁ (AFB₁) and Aflatoxin M₁ (AFM₁) in Male Donkeys After a Single Oral Administration Data based on a study using LC-MS/MS with Aflatoxin B₁-¹³C₁₇ as an internal standard. mdpi.comnih.gov

| Parameter | Aflatoxin B₁ (AFB₁) | Aflatoxin M₁ (AFM₁) |

| Tmax (h) | 1.38 ± 0.89 | 2.25 ± 1.57 |

| Cmax (µg/L) | 15.6 ± 6.88 | 0.72 ± 0.33 |

| T₁/₂ Elim (h) | 6.65 ± 2.84 | 5.85 ± 3.00 |

| AUC₀₋ᵢₙf (µg·h/L) | 82.6 ± 24.3 | 5.50 ± 2.93 |

| Vd (L/kg BW) | 1440 ± 417 | 22400 ± 14800 |

Development and Validation of Aflatoxin B₁ Exposure Biomarkers

Biomarkers of exposure are crucial for assessing human health risks from environmental toxins like AFB₁, as they provide a more accurate measure of individual internal dose than simply analyzing food contamination levels. veterinaryworld.org The development and validation of robust analytical methods for these biomarkers are critically dependent on the use of stable isotope-labeled internal standards like Aflatoxin B₁-¹³C₁₇. acs.orgnih.gov

Key biomarkers for AFB₁ exposure include:

Urinary Aflatoxin M₁ (AFM₁): A short-term biomarker reflecting recent exposure (within 1-2 days). mdpi.com

Aflatoxin-Albumin Adducts: Formed in the blood, these adducts have a half-life of 2-3 months, reflecting more chronic or long-term exposure. mdpi.comveterinaryworld.org

Aflatoxin-DNA Adducts (e.g., AFB₁-N⁷-guanine): These adducts, often measured in urine after being excised from DNA, are biomarkers of both exposure and a biologically effective dose, indicating that the carcinogen has reached and damaged its target DNA. acs.orgnih.gov

The gold standard for quantifying these biomarkers is LC-MS/MS, a technique renowned for its sensitivity and specificity. nih.gov However, matrix effects in biological samples like urine and blood can interfere with ion signals, leading to inaccurate quantification. The inclusion of a stable isotope-labeled internal standard, such as Aflatoxin B₁-¹³C₁₇ for AFB₁ or isotopically labeled versions of the specific biomarker being measured (e.g., ¹³C-AFM₁, ¹⁵N₅-AFB₁-N⁷-Gua), is essential. nih.govmdpi.com Because the internal standard is chemically identical to the analyte but has a different mass, it co-elutes and experiences the same matrix effects, allowing for reliable correction and highly accurate quantification. acs.orgnih.gov This approach has been successfully applied in numerous human biomonitoring studies to assess AFB₁ exposure in various populations. mdpi.comnih.gov

Quantification of DNA Adducts: Aflatoxin B1-N7-Guanine and Formamidopyrimidine Adducts

Aflatoxin B1 is a genotoxic carcinogen that, upon metabolic activation to a reactive epoxide, forms covalent adducts with DNA. The primary initial adduct is Aflatoxin B1-N7-Guanine (AFB1-N7-Gua). veterinaryworld.org This adduct is chemically unstable and can be excised from the DNA and excreted in the urine, serving as a biomarker of recent exposure. nih.gov Alternatively, the AFB1-N7-Gua adduct can undergo a chemical rearrangement in the DNA to form the more stable Aflatoxin B1-formamidopyrimidine (AFB1-FAPy) adduct. nih.govpnas.org The persistence of AFB1-FAPy adducts in tissues like the liver is thought to be a key factor in the mutagenic and carcinogenic effects of AFB1. nih.govpnas.org

The precise quantification of these DNA adducts is crucial for assessing the biologically effective dose of aflatoxin. Isotope dilution mass spectrometry, utilizing stable isotope-labeled internal standards, is the gold standard for this purpose. While many studies utilize ¹⁵N-labeled standards, the principle is identical for ¹³C₁₇-labeled Aflatoxin B1. These standards are added to samples at the beginning of the analytical procedure, allowing for the correction of any variations during extraction, purification, and analysis.

One study validated an isotope dilution mass spectrometry method for determining AFB1-N7-Gua in human urine. nih.gov The method demonstrated high sensitivity and precision, with a limit of quantitation of 0.8 pg per 20 mL of urine. nih.gov In a cohort from a region with known aflatoxin exposure, urinary concentrations of AFB1-N7-Gua ranged from less than 0.8 to 7.2 pg per 20 mL of urine. nih.gov

Another study in cattle evaluated blood AFB1-DNA adducts, using a synthesized AFB1-FAPy adduct as a standard for their enzyme-linked immunosorbent assay (ELISA). veterinaryworld.org The study found detectable levels of AFB1-DNA adducts in all cattle, with median levels varying by the source of the animals. veterinaryworld.org These findings underscore the utility of DNA adducts as biomarkers for assessing aflatoxin exposure in different populations. veterinaryworld.org

Table 1: Levels of Aflatoxin B1-DNA Adducts in Cattle Blood

This table presents data on the median and interquartile range (IQR) of Aflatoxin B1-DNA adducts found in the blood of cattle from different sources. The data is expressed in picomoles per microgram of DNA.

| Cattle Category | Number of Samples (n) | Median (pmol/µg DNA) | Interquartile Range (pmol/µg DNA) |

| Farm | 20 | 14.76 | 9.09–24.53 |

| Clinical Cases | 13 | 7.47 | 5.89–12.91 |

| Slaughterhouse | 20 | 18.33 | 8.22–32.41 |

Data sourced from a 2025 study on biomarker-based evaluation of aflatoxin B1 exposure in cattle. veterinaryworld.org

Measurement of Protein Adducts: Aflatoxin B1-Lysine Adducts

In addition to forming DNA adducts, the reactive metabolite of AFB1 can also bind to proteins, most notably to lysine (B10760008) residues in serum albumin, forming Aflatoxin B1-lysine (AFB1-lys) adducts. nih.gov Albumin has a relatively long half-life in circulation (around 21 days in humans), making AFB1-lysine adducts a valuable biomarker for assessing longer-term or chronic exposure to aflatoxin, in contrast to the short-term exposure reflected by urinary metabolites. mdpi.com

The quantification of AFB1-lysine adducts typically involves the enzymatic digestion of albumin to release the adducted lysine, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, such as ¹³C-labeled AFB1-lysine, is essential for accurate quantification. nih.gov

A toxicokinetic study in donkeys provides an example of the measurement of AFB1-lysine adducts over time after a single oral dose of AFB1. mdpi.com The concentrations of AFB1-lysine in the blood were measured at various time points, showing a peak concentration followed by a gradual decline. mdpi.com This type of data is critical for understanding the time course of adduct formation and elimination.

Table 2: Concentration of Aflatoxin B1-Lysine Adducts in Donkey Serum Over Time

This table illustrates the change in the average concentration of Aflatoxin B1-lysine adducts in the serum of male donkeys at specific time points after a single oral administration of Aflatoxin B1. The concentration is given in micrograms per liter.

| Time Point | Average Concentration (µg/L) |

| At Tmax (time of maximum plasma concentration) | Peak |

| At T1/2Elim (elimination half-life) | 6.24 |

| 120 hours post-administration | 18.69 |

Data adapted from a 2025 study on the toxicokinetics of Aflatoxin B1 in donkeys. mdpi.com

Analysis of Urinary Metabolite Biomarkers for Exposure Assessment

The analysis of urinary metabolites of Aflatoxin B1 provides a non-invasive method for assessing recent dietary exposure. After ingestion, AFB1 is metabolized in the liver into several products that are excreted in the urine. These include hydroxylated metabolites, the aforementioned AFB1-N7-Gua adduct, and products of the aflatoxin aldehyde reductase (AFAR) pathway. nih.gov The AFAR pathway converts the reactive aflatoxin B1 dialdehyde (B1249045) into monoalcohol and dialcohol products. nih.gov

The development of sensitive and specific isotope dilution tandem mass spectrometry methods has enabled the accurate quantification of these urinary biomarkers. A study in rats utilized a novel ¹³C₁₇-aflatoxin B1 dialcohol internal standard to measure the urinary excretion of AFAR-derived metabolites. nih.gov Following administration of AFB1, significant levels of a monoalcohol and a dialcohol metabolite were detected in the urine. nih.gov

Table 3: Urinary Aflatoxin Alcohol Metabolites in Rats

This table shows the concentrations of specific aflatoxin alcohol metabolites detected in the urine of rats 24 hours after being dosed with Aflatoxin B1. The concentrations are normalized to urinary creatinine.

| Metabolite | Mean Concentration (ng/mg creatinine) ± SE | Percentage of Administered Dose in Urine |

| Monoalcohol C-6a | 203.5 ± 39.0 | ~8.0% |

| Dialcohol | 10.0 ± 1.0 | ~0.4% |

Data from a 2008 study on the quantification of urinary aflatoxin B1 dialdehyde metabolites. nih.gov

In another toxicokinetic study in donkeys, the excretion of AFB1 and its primary metabolite, Aflatoxin M1 (AFM1), were quantified in urine and feces over 120 hours using an LC-MS/MS method with a ¹³C₁₇-AFB1 internal standard. mdpi.com The study found that the total excretion of AFB1 and AFM1 in urine and feces accounted for a small percentage of the administered dose, highlighting the extensive metabolic processing and tissue distribution of the mycotoxin. mdpi.com

Aflatoxin B1 13c17 in Molecular Toxicology and Carcinogenesis Research

Investigating Aflatoxin B1-Induced DNA Damage and Adduct Formation Mechanisms

The genotoxicity of AFB1 stems from its metabolic activation in the liver by cytochrome P450 enzymes to the highly reactive Aflatoxin B1-8,9-epoxide (AFBO). mdpi.comscielo.org.co This epoxide readily binds to cellular macromolecules, most notably DNA, forming adducts that are central to its carcinogenic activity. maljnutr.org.myresearchgate.net Aflatoxin B1-13C17 is an indispensable tool in the detailed study of these processes.

Structural Elucidation and Quantitative Analysis of Aflatoxin B1-DNA Adducts

The primary DNA adduct formed by AFB1 is Aflatoxin B1-N7-guanine (AFB1-N7-Gua), where the epoxide reacts with the N7 position of guanine (B1146940) residues in DNA. maljnutr.org.mynih.gov This adduct is chemically unstable and can lead to two main outcomes: depurination, creating an apurinic site in the DNA, or rearrangement to the more stable formamidopyrimidine (FAPY) adduct. scielo.org.coresearchgate.net

The use of isotopically labeled compounds like this compound, in conjunction with techniques such as heteronuclear correlation NMR spectroscopy, is critical for the definitive structural identification of these adducts. cas.cz The distinct mass of the ¹³C-labeled adducts allows for their unambiguous detection and quantification by isotope dilution mass spectrometry, even at the very low levels typically found in biological samples. nih.govmdpi.com This precise quantification is essential for establishing dose-response relationships and understanding the kinetics of adduct formation and repair. scielo.org.co

| Adduct Type | Description | Analytical Importance of this compound |

| AFB1-N7-Gua | The primary, but unstable, DNA adduct formed. maljnutr.org.mynih.gov | Enables accurate quantification of initial DNA damage. |

| AFB1-FAPY | A more stable, ring-opened form of the initial adduct. scielo.org.co | Allows for the study of persistent, long-term DNA damage. scielo.org.co |

| Apurinic sites | Gaps in the DNA backbone resulting from the loss of the AFB1-N7-Gua adduct. scielo.org.co | Indirectly studied through the quantification of the released adduct. |

Role of Specific Adducts in Genomic Instability and Oncogenic Mutations (e.g., p53 Tumor Suppressor Gene)

The formation of AFB1-DNA adducts is not random across the genome. Certain DNA sequences are more susceptible to adduction, and this sequence specificity has profound implications for carcinogenesis. A particularly significant target is the tumor suppressor gene p53.

Research has consistently shown a strong association between AFB1 exposure and a specific "hotspot" mutation in the p53 gene at codon 249, specifically a G to T transversion. mdpi.comaacrjournals.org This mutation, leading to an arginine to serine amino acid substitution (R249S), is considered a molecular fingerprint of aflatoxin exposure in human hepatocellular carcinoma (HCC). mdpi.com The AFB1-N7-Gua adduct is believed to be the precursor to this signature mutation. nih.gov The presence of this bulky adduct can stall DNA replication, leading to the misincorporation of adenine (B156593) opposite the adducted guanine, which, after another round of replication, results in a G to T transversion. scielo.org.co The more persistent FAPY adduct is also highly mutagenic, contributing significantly to the G to T transversions observed. scielo.org.conih.gov

The use of this compound in experimental systems allows researchers to track the formation and repair of adducts at specific gene loci, including p53, and to correlate these events with the emergence of mutations. nih.gov

Utility in Understanding Aflatoxin B1-Mediated Hepatocarcinogenesis

The development of hepatocellular carcinoma is a multi-step process, and AFB1 is a well-established initiator of this cascade. The ability to accurately measure AFB1-DNA adducts using this compound as an internal standard provides a powerful biomarker for understanding and predicting cancer risk.

Correlation between Adduct Levels and Long-Term Carcinogenic Outcomes

Numerous studies in animal models and human populations have demonstrated a direct correlation between the levels of AFB1-DNA adducts in the liver and the long-term risk of developing HCC. scielo.org.comaljnutr.org.my These adducts serve as a quantitative measure of the biologically effective dose of the carcinogen—the amount that has reached and damaged the critical cellular target, DNA. tera.org

Epidemiological studies have been greatly enhanced by the ability to measure biomarkers like AFB1-albumin adducts in the blood, which correlate well with liver DNA adduct levels and HCC risk. nih.govveterinaryworld.org The precision afforded by using this compound in these analytical methods strengthens the confidence in these correlations.

Key Research Findings:

A linear dose-response relationship has been observed between AFB1-DNA adducts and liver tumors in animal studies. scielo.org.co

Human cohort studies have shown that detectable levels of aflatoxin-albumin adducts are associated with a significantly increased risk of liver cancer. nih.goviarc.fr

Co-exposure to AFB1 and hepatitis B virus (HBV) synergistically increases HCC risk, an interaction that can be studied at the molecular level by examining adduct formation and p53 mutation status. creative-diagnostics.commdpi.com

Assessment of Chemopreventive Interventions Through Adduct Modulation

A critical application of this compound is in the evaluation of chemopreventive agents that aim to reduce the risk of AFB1-induced liver cancer. These interventions can act through various mechanisms, such as inhibiting the metabolic activation of AFB1, enhancing its detoxification, or blocking the interaction of the epoxide with DNA. mdpi.comunirioja.es

By using this compound to accurately measure AFB1-DNA adduct levels, researchers can assess the efficacy of a potential chemopreventive compound. A significant reduction in adduct formation in a treatment group compared to a control group provides direct evidence that the intervention is effective at a molecular level. mdpi.comiarc.fr

| Intervention Strategy | Mechanism of Action | Measurement of Efficacy using this compound |

| Chlorophyllin | Traps AFB1 in the gastrointestinal tract, reducing absorption. mdpi.com | Lower levels of AFB1-DNA and AFB1-albumin adducts in blood and tissues. iarc.fr |

| Oltipraz | Induces Phase II detoxification enzymes, such as glutathione (B108866) S-transferases, which conjugate and neutralize the AFB1-epoxide. mdpi.com | Reduced formation of AFB1-N7-Gua adducts in the liver. |

| Green Tea Polyphenols | Inhibit the activity of cytochrome P450 enzymes involved in AFB1 activation. nih.gov | Decreased levels of hepatic AFB1-DNA adducts. |

Emerging Trends and Future Perspectives in Aflatoxin B1 13c17 Research

Integration with Multi-Omics Approaches for Comprehensive Mechanistic Insights

The stable isotope-labeled internal standard, Aflatoxin B1-13C17, is playing a pivotal role in advancing multi-omics research to unravel the complex mechanisms of aflatoxin-induced toxicity. bio-equip.cnlibios.fr By providing a reliable method for precise quantification, this internal standard enhances the accuracy of studies investigating the global effects of Aflatoxin B1 (AFB1) on biological systems. caymanchem.com

Multi-omics strategies, which combine transcriptomics, proteomics, and metabolomics, offer a holistic view of the cellular and molecular perturbations caused by AFB1. For instance, recent research on intestinal cells has utilized these integrated approaches to elucidate the additive cytotoxic effects of AFB1 and its metabolite, Aflatoxin M1 (AFM1). mdpi.comnih.gov These studies have identified key signaling pathways, such as the p53 pathway, that are significantly affected by co-exposure to these mycotoxins. mdpi.comnih.gov The use of this compound in such studies ensures that the quantitative data underpinning these complex analyses are robust and accurate.

Similarly, in studies investigating AFB1 toxicity in bovine liver cells, transcriptomic analysis has been instrumental in identifying changes in gene expression related to cancer, cellular damage, apoptosis, and detoxification pathways. nih.govresearchgate.net The precision afforded by using this compound as an internal standard is critical for the accurate quantification of AFB1 and its metabolites, thereby allowing for a more precise correlation between exposure levels and transcriptomic changes. nih.gov

Furthermore, integrated omics studies on human colon cancer cells (SW480) have revealed that AFB1 induces cytotoxicity through mechanisms involving oxidative stress, lipid metabolism disorders, and mitochondrial damage. nih.gov These comprehensive analyses, supported by accurate quantification using isotopic standards, provide crucial insights into the multifaceted toxicity of AFB1.

The table below summarizes key findings from recent multi-omics studies on Aflatoxin B1, highlighting the diverse biological impacts identified through these comprehensive approaches.

| Study Focus | Cell Line/Organism | Key Findings | Relevant Pathways |

| Combined toxicity of AFB1 and AFM1 | Human intestinal cells (NCM460) | Additive cytotoxic effects, regulation of cell viability. mdpi.comnih.gov | p53 signaling pathway. mdpi.comnih.gov |

| AFB1-induced hepatotoxicity | Bovine fetal hepatocytes (BFH12) | Significant changes in genes associated with cancer, cellular damage, and apoptosis. nih.govresearchgate.net | Cancer, inflammation, bioactivation, and detoxification pathways. researchgate.net |

| AFB1-induced intestinal cytotoxicity | Human colon cancer cells (SW480) | Oxidative stress, calcium overload, mitochondrial damage, and lipid metabolism disorders. nih.gov | Oxidative stress, fatty acid and lipid metabolism, glutathione (B108866) metabolism. nih.gov |

| AFB1 neurotoxicity mechanisms | In vitro and in vivo models | Induction of DNA damage, apoptosis, pyroptosis, and mitochondrial dysfunction in brain tissue. sciopen.com | Gasdermin D, Toll-like receptor (TLR) signaling, MAPK, and mitochondrial apoptotic pathways. sciopen.com |

Advancements in High-Throughput Screening and Automated Analytical Workflows

The demand for rapid and efficient mycotoxin analysis in food and feed has driven significant advancements in high-throughput screening (HTS) and automated analytical workflows, where this compound serves as a crucial internal standard. r-biopharm.comsigmaaldrich.com These advanced methods are essential for monitoring the widespread contamination of agricultural commodities and ensuring food safety. nih.gov

Automated systems, such as those employing robotic clean-up, significantly increase sample throughput and reduce manual labor. r-biopharm.com For example, the FREESTYLE ThermELUTE™ system enables fully automated sample preparation for the analysis of multiple mycotoxins, including aflatoxins. lctech.de This system, combined with HPLC, allows for continuous processing from raw extract to the final chromatogram without manual intervention, achieving a high throughput of up to 500 samples per week. lctech.de The use of this compound in these automated workflows is critical for correcting matrix effects and ensuring accurate quantification. bio-equip.cn

Recent developments in analytical techniques have also focused on simplifying sample preparation while maintaining sensitivity. A study on mycotoxins in cannabis CBD oil demonstrated a fast, 3-minute analysis using a Raptor Biphenyl column, which effectively separated target analytes. restek.com This method provides a high-throughput alternative to traditional immunoaffinity columns (IACs). restek.com The inclusion of this compound as an internal standard in such rapid methods is vital for achieving accurate and reproducible results. restek.com

The table below highlights key features of advanced analytical workflows for mycotoxin analysis.

| Technology/Method | Key Features | Throughput | Application |

| FREESTYLE ThermELUTE™ | Fully automated sample preparation, thermal denaturation for elution, direct injection into HPLC. lctech.de | Up to 500 samples/week. lctech.de | Analysis of aflatoxins, ochratoxin A, and zearalenone (B1683625) in various matrices. lctech.de |

| Raptor Biphenyl column with LC-MS/MS | Fast 3-minute total cycle time, simplified pass-through SPE sample cleanup. restek.com | High-throughput. restek.com | Testing of mycotoxins in cannabis CBD oils. restek.com |

| Automated SPE with Gilson ASPEC systems | Precise liquid handling, online integration with LC systems, parallel processing of up to four samples. r-biopharm.com | High, with unattended processing of up to 96 samples. r-biopharm.com | Multi-mycotoxin analysis in food and feed. r-biopharm.com |

| Strata®-X solid phase extraction (SPE) with LC-MS/MS | Effective removal of interferences from grain, excellent baseline separation of aflatoxins. phenomenex.com | Rapid. phenomenex.com | Determination of Aflatoxin B1, B2, G1, and G2 in grain. phenomenex.com |

Addressing Challenges and Opportunities in Isotopic Standard Production and Global Accessibility

While this compound is the gold standard for accurate mycotoxin analysis, its production and global accessibility present ongoing challenges and opportunities. bio-equip.cnlibios.fr The synthesis of fully uniformly 13C-labeled aflatoxins is a complex process. researchgate.net However, companies like Pribolab have developed patented synthetic biology techniques and triple purification processes to produce high-purity (≥98%) 13C stable isotope-labeled internal standards. bio-equip.cn These standards exhibit the same physicochemical and chromatographic behaviors as their native counterparts, making them ideal for correcting matrix effects in quantitative analytical methods like LC-MS/MS. bio-equip.cn

The production of these standards often involves specialized biotechnological processes. For instance, certain strains of Aspergillus parasiticus that produce a broad spectrum of aflatoxins can be utilized for the production of these reference substances. researchgate.net Research into the effects of mutagens on aflatoxigenic traits in these fungi could potentially lead to enhanced production of specific aflatoxins for use as standards. researchgate.net

Global accessibility to these critical standards can be a hurdle, with some suppliers having restrictions on where they can ship their products. scientificlabs.com However, several companies are working to make these standards more widely available. libios.frlgcstandards.com For example, LIBIOS, in partnership with Fianovis, offers U-[13C17]-Aflatoxin B1 produced in France and provides various packaging sizes to meet different laboratory needs. libios.fr These standards are certified with uncertainty and validated according to international guidelines, ensuring their quality and reliability. libios.fr

The table below lists some of the providers of this compound and highlights key aspects of their products and services.

| Provider | Product Details | Purity | Key Features |

| Pribolab | U-[13C17]-Aflatoxin B1 in acetonitrile. bio-equip.cn | Not specified, but produced with a triple purification process. bio-equip.cn | Produced using patented synthetic biology technology. bio-equip.cn |

| Cayman Chemical | This compound solution in acetonitrile. caymanchem.com | ≥98%. caymanchem.com | Intended for use as an internal standard for GC- or LC-MS. caymanchem.com |

| SUPELCO (Sigma-Aldrich) | This compound solution in acetonitrile. sigmaaldrich.comscientificlabs.com | ≥97.0% (HPLC). sigmaaldrich.comscientificlabs.com | Analytical standard suitable for HPLC and GC. sigmaaldrich.comscientificlabs.com |

| LIBIOS (in partnership with Fianovis) | U-[13C17]-Aflatoxin B1 in acetonitrile. libios.fr | 98% isotopic purity. libios.fr | Certified with uncertainty, validated according to ISO guides. libios.fr |

| Dr. Ehrenstorfer (LGC Standards) | Aflatoxin B1 (U-13C17) 0.5 µg/mL in Acetonitrile. lgcstandards.com | Not specified. | Stable Isotope Labelled single solution. lgcstandards.com |

Q & A

Q. What is the primary role of Aflatoxin B1-13C17^{13}\text{C}_{17}13C17 in analytical chemistry, and how does it improve quantification accuracy?

Aflatoxin B1- is a stable isotope-labeled internal standard used to correct for matrix effects and analyte loss during sample preparation. Its -labeled structure ensures near-identical chromatographic behavior to unlabeled Aflatoxin B1 (AFB1), enabling precise quantification via mass spectrometry. For example, in HPLC–MS/MS assays, it normalizes signal variability caused by ionization suppression or extraction inefficiencies, achieving <5% relative standard deviation in spike-recovery experiments .

Q. What validated methodologies exist for preparing this compound^{13}\text{C}_{17}13C17 solutions, and how should they be stored?

Aflatoxin B1- is typically supplied as a 0.5 µg/mL solution in acetonitrile (*), stored at -20°C in amber vials to prevent photodegradation. Prior to use, calibrate the stock concentration using UV-Vis spectroscopy (λmax = 362 nm) and validate purity via chromatographic separation (e.g., C18 columns with methanol/water gradients). For long-term stability, avoid repeated freeze-thaw cycles and confirm absence of degradation peaks via LC-MS/MS .

Q. How do regulatory guidelines influence the selection of this compound^{13}\text{C}_{17}13C17 in experimental versus regulatory workflows?

Regulatory applications (e.g., food safety testing) require validated, legally acceptable methods (e.g., AOAC or ISO protocols) with strict quality controls. In contrast, experimental research prioritizes flexibility: for instance, minicolumn assays may suffice for screening, while isotope dilution mass spectrometry (IDMS) with Aflatoxin B1- is reserved for mechanistic studies requiring sub-ppb sensitivity. Always align method selection with data requirements (e.g., B1/B2/G1/G2 specificity vs. total aflatoxin load) .

Advanced Research Questions

Q. How can researchers optimize recovery rates of this compound^{13}\text{C}_{17}13C17 in complex matrices (e.g., plasma or grain extracts)?

Matrix-specific optimization involves:

- Extraction : Use QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) with acidic acetonitrile (1% acetic acid) to enhance mycotoxin solubility.

- Cleanup : Apply mixed-mode SPE cartridges (e.g., C18 + Florisil) to remove lipids and pigments.

- Internal Standard Addition : Spike Aflatoxin B1- before extraction to correct for losses during partitioning. Recovery rates >85% are achievable with <10% variability when using isotope dilution .

Q. What experimental strategies resolve discrepancies in this compound^{13}\text{C}_{17}13C17 quantification data across laboratories?

Discrepancies often arise from inconsistent calibration (e.g., unverified stock concentrations) or matrix effects. Mitigation steps include:

- Interlaboratory Cross-Validation : Share spiked samples (e.g., AFB1- in peanut slurry) to harmonize LC-MS/MS parameters.

- Standard Reference Materials (SRMs) : Use certified SRMs (e.g., NIST 3231) to benchmark accuracy.

- Data Normalization : Apply multi-point internal standard correction (e.g., AFB1- + AFM1-) for multi-mycotoxin assays .

Q. How does this compound^{13}\text{C}_{17}13C17 facilitate mechanistic studies on AFB1-induced genotoxicity?

The isotope-labeled standard enables tracing AFB1 metabolites in in vitro systems. For example, in hepatocyte models, AFB1- helps quantify the formation of 2,3-dihydro-2-(N7-guanyl)-3-hydroxyaflatoxin B1, the major DNA adduct linked to mutagenesis. By comparing -labeled and unlabeled adducts via high-resolution MS, researchers can distinguish exogenous vs. endogenous DNA damage pathways .

Method Development and Validation

Q. What criteria define a robust HPLC–MS/MS method for this compound^{13}\text{C}_{17}13C17 in pharmacokinetic studies?

Key parameters include:

- Sensitivity : LOD ≤ 0.01 µg/kg and LOQ ≤ 0.03 µg/kg in plasma.

- Selectivity : Baseline resolution of AFB1- from endogenous interferents (e.g., cholesterol oxides).

- Linearity : R<sup>2</sup> > 0.998 over 0.1–50 ng/mL.

- Ionization Efficiency : Optimize ESI source conditions (e.g., 350°C drying gas, 35 psi nebulizer) to maximize [M+H]<sup>+</sup> signal .

Q. How should researchers validate the stability of this compound^{13}\text{C}_{17}13C17 under varying storage and processing conditions?

Conduct accelerated degradation studies:

- Thermal Stability : Incubate at 40°C for 48 hours; ≤5% degradation acceptable.

- Photostability : Expose to UV light (365 nm) for 24 hours; monitor via LC-MS/MS peak area.

- Freeze-Thaw Stability : Three cycles; recovery ≥90% required. Document all conditions in supplementary materials to comply with journal guidelines .

Data Interpretation and Reporting

Q. How can conflicting results from this compound^{13}\text{C}_{17}13C17-based assays be critically evaluated?

Apply the following framework:

- Source Analysis : Compare extraction protocols (e.g., acetonitrile vs. methanol efficiency).

- Instrument Calibration : Verify detector linearity using bracketed standards.

- Statistical Rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess inter-group variability.

- Literature Consistency : Cross-reference with published adduct profiles (e.g., Essigmann et al., 1977) to confirm mechanistic plausibility .

Q. What are best practices for reporting this compound^{13}\text{C}_{17}13C17 data in peer-reviewed journals?

Adhere to analytical chemistry reporting standards:

- Experimental Section : Detail SPE cartridges, LC gradients, and MS transitions (e.g., m/z 329.1 → 241.1 for AFB1-).

- Data Reproducibility : Include raw chromatograms and calibration curves in supplementary files.

- Ethical Compliance : Declare any conflicts of interest (e.g., reagent sponsorship) and cite primary literature for method validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.